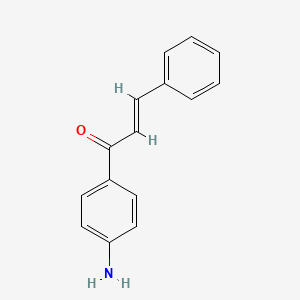

(2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one

Descripción

Propiedades

IUPAC Name |

(E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H,16H2/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEKSFLTVXIEEAX-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70417747 | |

| Record name | (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70417747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2403-30-7 | |

| Record name | NSC371 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70417747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-aminobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Análisis De Reacciones Químicas

Types of Reactions

(2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction of the compound can lead to the formation of dihydrochalcones.

Substitution: The amino group on the phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like acyl chlorides or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones

Reduction: Dihydrochalcones

Substitution: Various substituted derivatives depending on the electrophile used

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Organic Synthesis : This compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules. Its structural features facilitate various chemical reactions, including oxidation to form quinones and reduction to produce dihydrochalcones .

Biology

- Antimicrobial Properties : Research indicates that (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one exhibits potential antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting its utility in developing new antimicrobial agents .

- Anticancer Activity : The compound has been extensively studied for its anticancer properties. A notable study demonstrated that it significantly reduced tumor growth in DMBA-induced mammary cancer models in rats by down-regulating microRNA expressions associated with cancer progression .

Medicine

- Drug Development : Investigations into the compound's role in drug development have highlighted its potential as an anti-inflammatory and antioxidant agent. Its ability to modulate signaling pathways makes it a candidate for designing new therapeutic agents targeting inflammatory diseases and oxidative stress-related conditions .

Industry

- Production of Dyes and Pigments : In industrial applications, this compound is utilized in the manufacture of dyes and pigments due to its vibrant color properties and stability under various conditions.

Case Study 1: Anticancer Efficacy

A study published in Journal of Cancer Research explored the effects of this compound on breast cancer cells. The findings revealed that treatment with this compound led to a significant decrease in tumor size and improved histopathological grading compared to control groups. The mechanism was linked to the modulation of microRNA expressions involved in cancer metastasis .

| Treatment Group | Dosage (mg/kg) | Tumor Size Reduction (%) | MicroRNA Expression |

|---|---|---|---|

| Control | N/A | N/A | Baseline |

| Tamoxifen | 20 | 45% | Decreased miR-21 |

| Compound A | 5 | 30% | Decreased miR-21 |

| Compound A | 15 | 50% | Decreased miR-21 |

| Compound A | 45 | 60% | Decreased miR-21 |

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of this compound demonstrated its effectiveness against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The study concluded that this compound could serve as a basis for developing new antibacterial agents .

Mecanismo De Acción

The biological activity of (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes, modulate signaling pathways, and induce apoptosis in cancer cells. Its mechanism of action involves binding to specific proteins and altering their function, leading to the desired therapeutic effects.

Comparación Con Compuestos Similares

Key Features:

- Structure: The compound features a 4-aminophenyl group at the 1-position and a phenyl group at the 3-position, with an E-configuration across the α,β-unsaturated system.

- Synthesis: Prepared via Claisen-Schmidt condensation of 4-aminoacetophenone and benzaldehyde under basic conditions .

- Biological Activity: Exhibited IC₅₀ = 5.28 µg/mL against breast cancer T47D cells, the highest potency among 11 amino chalcone derivatives tested . Demonstrated moderate cytotoxicity against HeLa cervical cancer cells (IC₅₀ = 22.75 ± 19.13 µg/mL), though less potent than cisplatin (IC₅₀ = 14.96 ± 1.08 µg/mL) . Broad-spectrum antimicrobial activity comparable to sulfamerazine and sulfadiazine .

Structural and Functional Analogues

Chalcone derivatives vary in substituents on the aryl rings, influencing their bioactivity. Below is a comparative analysis:

Table 1: Cytotoxic Activity of Selected Chalcone Derivatives

Key Observations:

Substituent Effects: The 4-aminophenyl group in the target compound enhances cytotoxicity compared to derivatives with 2-aminophenyl (e.g., ) or non-amino substituents.

Activity Against Different Cell Lines: The compound’s IC₅₀ = 5.28 µg/mL against T47D cells suggests selectivity for hormone-responsive cancers, though this requires validation.

Comparison with Cisplatin :

- The target compound is ~1.5× less potent than cisplatin in HeLa cells but offers a better safety profile due to its organic structure .

Mechanistic Insights

Chalcones exert anticancer effects via multiple pathways:

Actividad Biológica

(2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one, commonly referred to as APE (aminophenyl chalcone), is a synthetic organic compound with significant biological activity. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of APE is C15H13NO, featuring a conjugated system that enhances its reactivity and biological activity. The compound exists primarily in a trans configuration due to the E-alkene structure, which allows for significant electronic delocalization. This structural arrangement is critical for its interaction with various biological targets.

The biological activity of APE is attributed to its ability to interact with multiple molecular targets, influencing various cellular pathways:

- Enzyme Inhibition : APE has been shown to inhibit specific enzymes involved in cancer progression and inflammation.

- Signal Modulation : The compound can modulate signaling pathways associated with cell proliferation and apoptosis.

- Induction of Apoptosis : APE has demonstrated the ability to induce apoptosis in cancer cells, making it a candidate for anticancer therapies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of APE, particularly against breast cancer:

-

Effects on MicroRNA Expression :

- A study investigated the effects of APE on microRNA-18a, Dicer1, and MMP-9 expressions in DMBA-induced breast cancer models. Results indicated that APE significantly down-regulated miR-18a and MMP-9 while up-regulating Dicer1 expression. These changes suggest a potential mechanism by which APE could inhibit tumor invasiveness and metastasis .

- Cytotoxicity Studies :

- Dosage Considerations :

Antimicrobial Activity

In addition to its anticancer properties, APE has been investigated for antimicrobial effects. Its structural features contribute to its potential as an antimicrobial agent, making it relevant for drug development against infections .

Summary of Key Findings

Case Study 1: Anticancer Efficacy

In a controlled study involving Sprague-Dawley rats, APE was administered to assess its effects on DMBA-induced mammary tumors. The results demonstrated significant modulation of microRNA expressions associated with tumor progression, supporting the compound's potential as an anticancer agent .

Case Study 2: Antimicrobial Applications

Research exploring the antimicrobial properties of APE revealed promising results against various bacterial strains. This opens avenues for further exploration in pharmaceutical applications targeting infections .

Q & A

Q. What are the optimal synthetic routes for (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one, and how can reaction conditions influence stereochemical outcomes?

The compound is typically synthesized via Claisen-Schmidt condensation between 4-aminobenzaldehyde and acetophenone derivatives under alkaline conditions. Critical parameters include solvent choice (e.g., ethanol or methanol), base strength (NaOH vs. KOH), and temperature control (40–60°C) to favor the E-isomer. Monitoring reaction progress via TLC and isolating intermediates through recrystallization ensures purity. Stereochemical confirmation relies on H NMR coupling constants () and single-crystal XRD .

Q. How can spectroscopic techniques (IR, NMR, UV-Vis) validate the structure and electronic properties of this chalcone derivative?

- IR : Confirm carbonyl stretch () at 1650–1680 cm and NH vibrations (3300–3450 cm).

- H NMR : Aromatic protons appear as multiplets (δ 6.8–8.0 ppm), while the α,β-unsaturated ketone protons show doublets (δ 6.5–7.5 ppm, ) for the E-configuration.

- UV-Vis : A strong absorption band near 300–350 nm ( transition) correlates with conjugation in the enone system. Theoretical DFT calculations (e.g., TD-DFT) can validate experimental values .

Q. What crystallographic methods are used to resolve the molecular geometry and packing interactions of this compound?

Single-crystal XRD analysis reveals bond lengths (, ) and dihedral angles between aromatic rings. Hydrogen bonding (N–HO) and van der Waals interactions dominate packing behavior, often forming layered or herringbone motifs. Space group assignments (e.g., monoclinic ) and unit cell parameters () are critical for reproducibility .

Advanced Research Questions

Q. How do quantum chemical parameters (HOMO-LUMO, electrophilicity) predict the reactivity and stability of this compound in biological or catalytic applications?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide:

- HOMO-LUMO energy gaps (Δ), indicating charge transfer efficiency.

- Global electrophilicity index () values (1.5–2.0 eV) suggest moderate electrophilic character.

- Fukui indices identify reactive sites (e.g., carbonyl carbon, amino group) for nucleophilic/electrophilic attacks. These parameters correlate with antimicrobial activity and catalytic potential .

Q. What experimental and computational strategies resolve discrepancies in antimicrobial activity data across different studies?

Discrepancies may arise from variations in microbial strains, solvent systems, or assay protocols (e.g., broth microdilution vs. disc diffusion). To address this:

- Standardize MIC (Minimum Inhibitory Concentration) testing using CLSI guidelines.

- Perform molecular docking to assess binding affinity with target enzymes (e.g., bacterial gyrase).

- Cross-validate results with SAR (Structure-Activity Relationship) models linking electronic properties (e.g., Hammett constants) to bioactivity .

Q. How can solvent effects and substituent modifications tune the nonlinear optical (NLO) properties of this chalcone?

Polar solvents (e.g., DMSO) enhance hyperpolarizability () due to solvatochromic shifts. Introducing electron-donating groups (e.g., –OCH, –NH) at the para-position increases values (up to ) by extending conjugation. Z-scan or EFISH (Electric-Field-Induced Second Harmonic) experiments quantify NLO responses, supported by DFT-derived first-order hyperpolarizabilities .

Q. What mechanistic insights explain the compound’s role as a precursor for heterocyclic drug intermediates?

The α,β-unsaturated ketone undergoes cyclization with hydrazines or thioureas to form pyrazoline or thiazolidinone derivatives. The amino group facilitates Schiff base formation, enabling access to imidazole or quinoline scaffolds. Reaction pathways are elucidated via LC-MS/MS and NMR kinetics .

Methodological Considerations

Q. How to optimize crystallization conditions for high-quality single crystals suitable for XRD analysis?

Use slow evaporation in mixed solvents (e.g., chloroform:methanol, 3:1) at 4°C. Seed crystals or gel techniques (e.g., silica gel diffusion) improve crystal size and uniformity. Monitor crystal growth via polarized microscopy .

Q. What statistical approaches are recommended for analyzing dose-response relationships in biological assays?

Apply nonlinear regression (e.g., Hill equation) to calculate EC values. Use ANOVA with post-hoc Tukey tests to compare activity across substituent variants. Principal Component Analysis (PCA) identifies dominant structural contributors to bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.